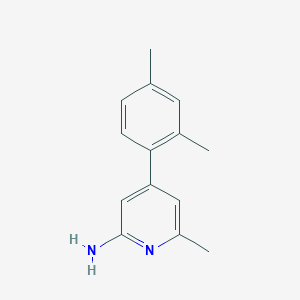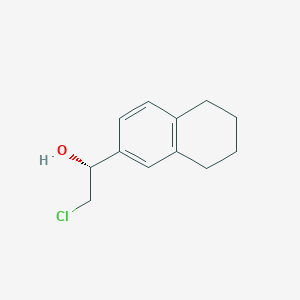
(1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol is a chiral compound with a unique structure that includes a chlorine atom and a tetrahydronaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol typically involves the chlorination of a suitable precursor, such as (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol. The reaction conditions often include the use of chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled temperature and solvent conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction parameters can help in scaling up the production while maintaining the purity and enantiomeric excess of the compound.
化学反応の分析
Types of Reactions
(1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of (1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone.
Reduction: Formation of (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol.
Substitution: Formation of (1R)-2-Amino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol or (1R)-2-Thio-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol.
科学的研究の応用
(1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a building block in the synthesis of polymers and other functional materials.
作用機序
The mechanism of action of (1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed effects.
類似化合物との比較
Similar Compounds
- (1R)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanol
- (1R)-2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol
- (1R)-2-Iodo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol
Uniqueness
(1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine and iodine analogs. The chlorine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications.
特性
分子式 |
C12H15ClO |
|---|---|
分子量 |
210.70 g/mol |
IUPAC名 |
(1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C12H15ClO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-7,12,14H,1-4,8H2/t12-/m0/s1 |
InChIキー |
VUPFABAOUOUMBR-LBPRGKRZSA-N |
異性体SMILES |
C1CCC2=C(C1)C=CC(=C2)[C@H](CCl)O |
正規SMILES |
C1CCC2=C(C1)C=CC(=C2)C(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol](/img/structure/B13159047.png)
![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13159049.png)
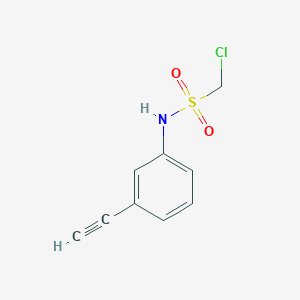
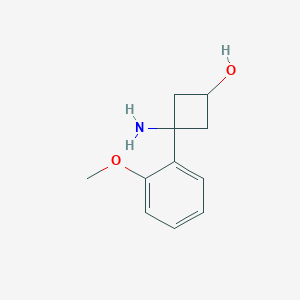
![[2,4'-Bipyrimidine]-5-carboxylic acid](/img/structure/B13159070.png)
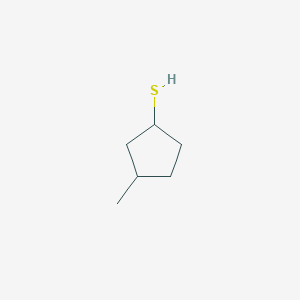
![3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B13159084.png)

![N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13159099.png)

![1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13159105.png)
